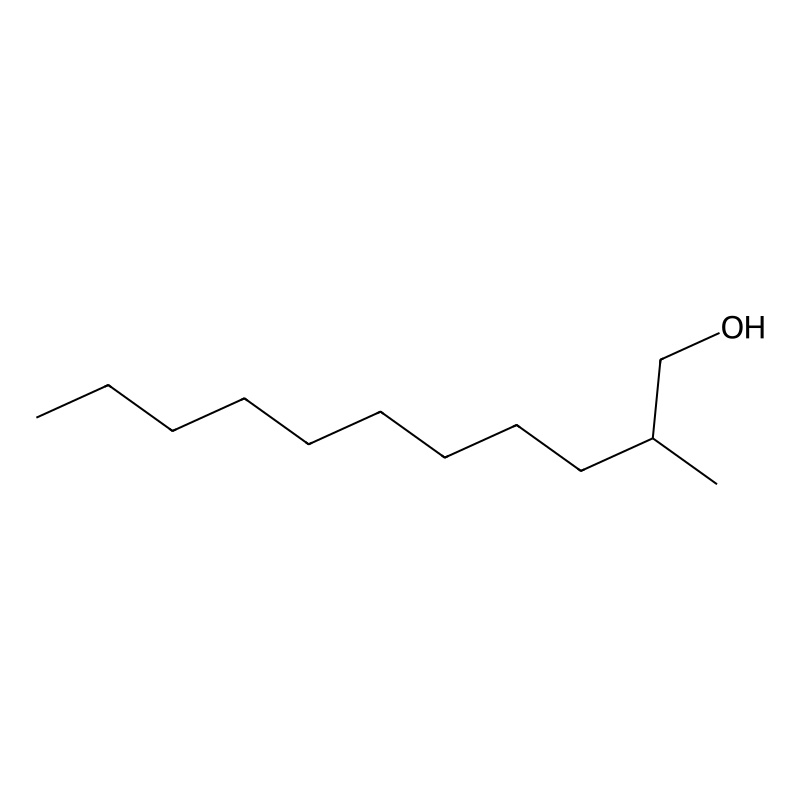

2-Methyl-1-undecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

2-Methyl-1-undecanol is an organic molecule with the chemical formula C₁₂H₂₆O. It is a white, waxy solid at room temperature and is insoluble in water. Several scientific studies have explored methods for synthesizing 2-methyl-1-undecanol, often with the goal of improving the efficiency or yield of the process. For instance, this publication describes a method for synthesizing the molecule using a palladium-based catalyst [].

Potential applications:

While 2-methyl-1-undecanol is not a commonly used compound, researchers have investigated its potential applications in various fields, including:

- Lubricants: Due to its long hydrocarbon chain and hydroxyl group, 2-methyl-1-undecanol may have properties that make it suitable for use as a lubricant or lubricant additive.

- Fuels and biofuels: Some research has explored the potential of using 2-methyl-1-undecanol as a biofuel or as a component of biofuels.

- Pharmaceuticals and cosmetics: Limited research suggests that 2-methyl-1-undecanol may have some antimicrobial properties. However, more research is needed to understand the potential benefits and risks of this compound for these applications.

2-Methyl-1-undecanol, also known as 2-methylundecan-1-ol, is an organic compound with the molecular formula and a molecular weight of approximately 186.34 g/mol. This compound is classified as a fatty alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a straight-chain hydrocarbon with a methyl group at the second carbon position. It appears as a colorless liquid with a boiling point of approximately 245.5 °C and a flash point of 100.1 °C, making it relatively stable under standard conditions .

- Oxidation: It can be oxidized to form 2-methyl-undecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to 2-methyl-undecan-1-aldehyde utilizing reducing agents like lithium aluminum hydride.

- Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups depending on the conditions and reagents used.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

- Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

- Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.

Major Products- From Oxidation: 2-Methyl-undecanoic acid

- From Reduction: 2-Methyl-undecan-1-aldehyde

- From Substitution: Various derivatives based on the nucleophile used.

- From Oxidation: 2-Methyl-undecanoic acid

- From Reduction: 2-Methyl-undecan-1-aldehyde

- From Substitution: Various derivatives based on the nucleophile used.

Research indicates that 2-Methyl-1-undecanol exhibits notable biological activity. As an alcohol, it can form hydrogen bonds, enhancing its solubility and reactivity with biological molecules. This property allows it to interact with cell membranes, potentially affecting their fluidity and permeability. Furthermore, it may serve as a substrate or inhibitor in enzymatic reactions, making it relevant in pharmacological studies and drug formulation .

The synthesis of 2-Methyl-1-undecanol can be achieved through various methods:

- Hydroformylation followed by Hydrogenation: This method involves the hydroformylation of 1-undecene to introduce a formyl group, which is subsequently reduced to form the alcohol using catalysts such as rhodium or cobalt under high pressure and temperature.

- Oxo Process: In industrial settings, the oxo process is commonly employed, where olefins react with carbon monoxide and hydrogen in the presence of a catalyst, resulting in the formation of alcohols like 2-Methyl-1-undecanol .

2-Methyl-1-undecanol has diverse applications across various fields:

- Chemical Industry: Used as a solvent and intermediate in organic synthesis.

- Biological Research: Serves as a precursor for synthesizing biologically active compounds.

- Pharmaceuticals: Investigated for potential use in drug formulation and delivery systems.

- Industrial Uses: Employed in producing surfactants, lubricants, and plasticizers due to its unique properties .

Studies on the interactions of 2-Methyl-1-undecanol reveal its potential effects on biological membranes and its role in influencing cellular processes. Its ability to modify membrane fluidity suggests possible applications in drug delivery systems where altering membrane permeability can enhance therapeutic effectiveness. Additionally, its interactions with various molecular targets provide insights into its mechanism of action within biological systems .

Several compounds share structural similarities with 2-Methyl-1-undecanol:

| Compound Name | Structure Characteristics | Unique Aspects |

|---|---|---|

| 1-Decanol | Straight-chain alcohol without methyl substitution | Simpler structure; lacks additional methyl group |

| 2-Methyl-1-decanol | Similar structure but shorter carbon chain | One less carbon; affects physical properties |

| 2-Methyl-2-decanol | Hydroxyl group at second carbon | Different position of hydroxyl group affects reactivity |

| Undecanol | Straight-chain alcohol with no methyl substitution | Found naturally in various foods; used as flavoring |

Uniqueness

The uniqueness of 2-Methyl-1-undecanol lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogs. This makes it particularly useful for applications that require specific solubility and reactivity profiles, distinguishing it from other fatty alcohols .

Discovery and First Synthetic Reports

The history of 2-methyl-1-undecanol is closely linked to the development of its aldehyde precursor, 2-methylundecanal. The first documented synthesis of 2-methylundecanal was recorded by Georges Darzens in 1904, who produced it from methyl nonyl ketone and ethyl chloroacetate. This groundbreaking reaction later became known as the Darzens reaction and remains in use today. While Darzens focused on the aldehyde, the alcohol derivative (2-methyl-1-undecanol) would later be produced through reduction processes.

Early synthetic approaches to branched alcohols were generally limited by available technology and reagents. The development of more sophisticated hydrogenation techniques in the mid-20th century facilitated more efficient production of compounds like 2-methyl-1-undecanol. Contemporary records show that 2-methyl-1-undecanol can be readily prepared from methyl nonyl acetaldehyde through hydrogenation processes.

Evolution of Research Interest

Interest in 2-methyl-1-undecanol has evolved primarily through fragrance chemistry research. The compound's subtle olfactory characteristics have made it valuable in perfumery applications, particularly as understanding of branched alcohols expanded through the latter half of the 20th century.

Scientific literature shows growing attention to the compound's properties and applications over time. Zakharkin et al.'s work in 1989 (published in the Journal of Organic Chemistry USSR) represents one of the significant research efforts focused on this compound, achieving production with approximately 94-98% purity. This demonstrates the compound's increasing importance in chemical research during this period.

Additional research interest emerged through toxicological and dermatological investigations as the compound gained wider use in consumer products. A 2010 publication reviewed 2-methylundecanol's safety profile when used as a fragrance ingredient, noting its classification within the broader structural group of branched chain saturated alcohols.

Position Within Branched Alcohol Research

2-Methyl-1-undecanol occupies a specific position within branched alcohol research, particularly among long-chain alcohols with methyl substitutions. It belongs to the fragrance structural group of branched chain saturated alcohols, which are characterized by one hydroxyl group per molecule and a C4-C12 carbon chain with one or more methyl side chains.

The compound's chirality—it contains one asymmetric carbon atom—has made it interesting from a stereochemical research perspective. The enantiomers can be synthesized with high enantiomeric purity using the SAMP/RAMP hydrazone method, which involves converting simple achiral aldehydes to their SAMP or RAMP chiral hydrazones using these compounds as chiral auxiliaries. Interestingly, professional perfumery evaluations have indicated only slight differences in odor quality and intensity between the enantiomers.

In the broader context of branched alcohol research, 2-methyl-1-undecanol has served as a model compound for studying structure-activity relationships in fragrance chemistry, particularly how subtle structural modifications affect olfactory properties.

Historical Applications in Scientific Literature

Scientific literature reveals diverse applications and investigations involving 2-methyl-1-undecanol:

Perfumery research has historically been the predominant focus, with the compound documented as a blender/modifier in delicate floral fragrance compositions. Its contribution is not primarily in imparting odor but rather in providing a natural-waxy effect that enhances lily, rose, peony, and freesia fragrance types.

Studies examining reaction kinetics have also featured this compound or its derivatives. For instance, Bethell et al. (2001) investigated the kinetics of the hydrolysis of various sodium alkyl sulfates, including sodium 2-methyl-undecyl sulfate, which is related to 2-methyl-1-undecanol. This research explored how structural variations in the alkyl chain affected reactivity, finding that β-branching (as in 2-methyl-undecanol derivatives) reduced reactivity compared to unbranched analogs.

Toxicological assessments have also been conducted, with a 2010 publication specifically examining its safety profile as a fragrance ingredient. This reflects growing regulatory interest in ensuring the safety of compounds used in consumer products.

More specialized research includes the study of enantiomeric differences, with one study testing whether professional perfumers could detect odor differences between stereoisomers of 2-methyl-1-undecanol.

2-Methyl-1-undecanol, with the molecular formula C₁₂H₂₆O and molecular weight of 186.33 g/mol, represents an important fatty alcohol with significant applications in perfumery and fragrance formulations [1] [6]. The compound appears as a colorless oily liquid that solidifies at low temperatures, exhibiting a characteristic balsamic odor profile [6]. Various synthetic approaches have been developed to produce this branched-chain alcohol, ranging from classical condensation reactions to modern catalytic methodologies.

Classical Synthetic Pathways

Darzens Reaction Pathway

The Darzens reaction, discovered by Auguste Georges Darzens in 1904, represents a fundamental approach for synthesizing 2-methyl-1-undecanol through glycidic ester intermediates [8] [15]. This condensation reaction involves the treatment of methyl nonyl ketone with ethyl chloroacetate in the presence of a strong base to form an α,β-epoxy ester, also termed a glycidic ester [8] [11].

The reaction mechanism proceeds through initial deprotonation of the α-halo ester by the base, generating a resonance-stabilized enolate anion [8] [15]. This nucleophilic species subsequently attacks the carbonyl carbon of methyl nonyl ketone, forming a carbon-carbon bond through an aldol-like intermediate [8]. The process concludes with an intramolecular SN2 displacement of the halide, yielding the glycidic ester with net elimination of hydrogen chloride [8] [15].

| Parameter | Optimal Conditions |

|---|---|

| Base | Potassium tert-butoxide, Sodium ethoxide [11] [12] |

| Solvent | Acetonitrile, Dichloromethane, Tetrahydrofuran [12] |

| Temperature | Room temperature to 70°C [12] |

| Reaction Time | 2-24 hours [11] [12] |

The glycidic ester intermediate undergoes subsequent hydrolysis and decarboxylation to yield 2-methylundecanal, which is then reduced to the corresponding alcohol [7] [16]. Modern adaptations of this classical approach employ phosphazene bases such as P₁-tert-butyl, which promote the condensation under mild conditions with nearly quantitative yields [12]. These superbase catalysts enable reactions in aprotic solvents of low polarity, minimizing hydrolysis of the epoxy ester products [12].

Hydrogenation of 2-Methylundecanal

The reduction of 2-methylundecanal to 2-methyl-1-undecanol represents a direct and efficient synthetic approach utilizing various hydrogenation methodologies [6] [16]. Catalytic hydrogenation serves as the primary method for converting aldehydes to primary alcohols, with the process involving simultaneous addition and reduction reactions [18].

Classical heterogeneous catalysis employs precious metal catalysts including palladium, platinum, and nickel supported on activated carbon or alumina carriers [18] [30]. The hydrogenation process typically requires hydrogen pressures of 1-200 atmospheres and temperatures ranging from 40-140°C [17] [18]. Palladium on activated carbon demonstrates particularly high activity for aldehyde reduction, with catalyst loadings of 0.2-5 percent by weight relative to the substrate [17] [30].

| Catalyst System | Pressure (atm) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 5% Pd/C | 50-100 | 40-80 | >95 [17] |

| 5% Pt/Al₂O₃ | 100-200 | 60-100 | 90-95 [17] |

| Raney Nickel | 20-50 | 80-120 | 85-90 [30] |

Recent developments in iron-based catalysts have shown promise for more sustainable hydrogenation processes [20]. Well-defined iron(II) complexes with pincer ligands exhibit noble-metal activity for aldehyde hydrogenation, achieving turnover numbers exceeding 80,000 and turnover frequencies of 20,000 h⁻¹ [20]. These catalysts demonstrate high chemoselectivity for aldehydes in the presence of ketones and other reducible functionalities [20].

Formaldehyde-Based Synthetic Routes

Formaldehyde-based synthetic approaches utilize the methylation potential of this simple C₁ building block to construct the branched carbon framework characteristic of 2-methyl-1-undecanol [22] [25]. The reaction of undecanal with formaldehyde in the presence of catalytic amounts of secondary amines generates 2-methyleneundecanal as a key intermediate [16] [17].

The formaldehyde condensation proceeds through a base-catalyzed aldol-type mechanism, where the amine catalyst facilitates enolate formation from undecanal [16] [17]. The resulting 2-methyleneundecanal contains over 50 percent of the desired product when dibutylamine is employed as the catalyst at temperatures of 90-100°C [17]. Subsequent hydrogenation of the alkene functionality yields 2-methylundecanal, which undergoes further reduction to the target alcohol [16] [17].

Process optimization studies demonstrate that the molar ratio of catalyst to undecanal should be maintained at 0.025-0.050:1 for optimal conversion [17]. The reaction operates under normal atmospheric pressure with formaldehyde supplied as aqueous formalin solution [17]. Following phase separation, the organic product mixture requires partial hydrogenation using precious metal catalysts to complete the synthesis [17].

Modern Synthetic Strategies

Catalytic Hydrogenation Methods

Contemporary catalytic hydrogenation methods for 2-methyl-1-undecanol synthesis emphasize improved selectivity, efficiency, and environmental sustainability [29] [33]. Heterogeneous catalysis remains the dominant approach, with advances in catalyst design enabling more precise control over reaction conditions and product distributions [29] [30].

RANEY® brand catalysts, encompassing nickel, cobalt, and chromium variants, represent highly efficient systems for alcohol synthesis through carbonyl hydrogenation [30]. These catalysts exhibit distinctively high activity and selectivity characteristics, with excellent settling and filtration properties that facilitate product recovery [30]. The versatility of RANEY® catalysts extends to reductive alkylations and reductive aminations, expanding their utility beyond simple carbonyl reduction [30].

Advanced catalyst preparation methods focus on surface chemistry modifications to enhance performance characteristics [30]. Tailored catalyst formulations address specific industrial requirements, including improved throughput and reduced formation of undesirable byproducts [30]. The collaboration between catalyst manufacturers and end users enables optimization of large-scale hydrogenation processes through custom catalyst development [30].

| Catalyst Type | Activity (mol/g·h) | Selectivity (%) | Operating Pressure (bar) |

|---|---|---|---|

| Pd/C (5%) | 15-25 | >98 | 1-50 [29] |

| Pt/Al₂O₃ (2%) | 10-20 | >96 | 10-100 [29] |

| RANEY® Ni | 20-35 | >95 | 5-200 [30] |

Homogeneous catalysis offers complementary advantages through enhanced selectivity and mechanistic understanding [33]. Well-defined molecular catalysts enable rational manipulation of reaction pathways, often achieving higher reaction rates without elevated temperatures [33]. However, catalyst separation and recovery present challenges that limit widespread industrial adoption [33].

Conversion from Undecanal Derivatives

The conversion of undecanal derivatives to 2-methyl-1-undecanol exploits the readily available aldehyde feedstock while introducing the required methyl branching [35] [36]. Undecanal, produced commercially through hydroformylation of decene, serves as an abundant starting material for various chemical transformations [36] [37].

Rhodium-catalyzed reductive amination of undecanal provides access to nitrogen-containing intermediates that can undergo further functionalization [39] [41]. The homogeneous rhodium catalyst with Xantphos ligand demonstrates high activity in thermomorphic solvent systems, enabling efficient substrate conversion under controlled conditions [39]. Kinetic modeling reveals that temperature, pressure, and catalyst concentration significantly influence reaction performance [39].

| Process Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 80-120 | High influence [39] |

| Pressure (bar) | 10-40 | Moderate influence [39] |

| Catalyst Loading (mol%) | 0.1-1.0 | High influence [39] |

| Ligand:Metal Ratio | 2:1-4:1 | Moderate influence [39] |

Alternative derivatization strategies involve the formation of undecanal hydrazones and oximes, which serve as masked aldehyde equivalents for subsequent transformations [40]. These derivatives exhibit enhanced stability and solubility characteristics compared to the parent aldehyde, facilitating handling and purification operations [40].

Glycidate-Based Approaches

Modern glycidate-based synthetic approaches leverage improved understanding of epoxide chemistry and enhanced catalyst systems to access 2-methyl-1-undecanol through controlled ring-opening reactions [44] [45]. Glycidates, characterized by epoxide functionality adjacent to alkoxycarbonyl groups, offer unique reactivity profiles for constructing complex molecular architectures [44].

Enzymatic approaches to glycidate formation have emerged as sustainable alternatives to traditional chemical methods [45]. Laboratory-scale enzymatic synthesis of chlorolactic acids followed by base-promoted cyclization generates enantiomerically enriched glycidates with high optical purity [45]. Lactate dehydrogenase-catalyzed reduction of chloropyruvic acid with nicotinamide adenine dinucleotide hydride enables access to both enantiomers of the glycidic acid precursors [45].

The conversion of glycidates to branched alcohols involves careful control of reaction conditions to achieve selective ring-opening at the desired position [44] [45]. Amine curing of bifunctional glycidates proceeds more rapidly than analogous glycidyl ethers under ambient conditions, offering advantages for synthetic applications [44].

Industrial Production Methodologies

Scale-Up Considerations

Industrial scale-up of 2-methyl-1-undecanol production requires comprehensive evaluation of multiple factors that become critical at commercial scales [47] [48]. The transition from laboratory to industrial production involves non-linear scaling relationships that necessitate careful process redesign and optimization [48] [51].

The square-cube law fundamentally impacts heat transfer characteristics during scale-up, where surface area to volume ratios decrease proportionally with increasing reactor size [51]. A 1000-liter vessel exhibits a ten-fold lower surface area to volume ratio compared to a 1-liter laboratory reactor, significantly affecting heat removal capabilities during exothermic reactions [51]. This relationship mandates thorough reaction calorimetry studies and implementation of enhanced heat exchange systems for larger production scales [51].

| Scale | Reactor Volume (L) | Surface Area (m²) | SA/V Ratio (m²/L) | Heat Transfer Coefficient |

|---|---|---|---|---|

| Laboratory | 1 | 0.044 | 0.044 | 1.00 (relative) [51] |

| Pilot | 100 | 2.15 | 0.022 | 0.50 (relative) [51] |

| Commercial | 1000 | 10.84 | 0.011 | 0.25 (relative) [51] |

Safety considerations become paramount during scale-up operations, particularly for reactions involving hydrogen gas and organic solvents [51] [53]. Process safety management requires implementation of comprehensive hazard analysis protocols, including thermal stability studies and runaway reaction prevention measures [51]. The identification of potential decomposition pathways and establishment of safe operating limits becomes essential for large-scale operations [53].

Material compatibility and construction considerations influence equipment selection and process design [51] [53]. Corrosion resistance, mechanical strength, and thermal stability of reactor materials must accommodate the aggressive nature of certain reaction conditions [51]. Catalyst containment and recovery systems require specialized design for heterogeneous processes to ensure efficient separation and reuse [53].

Process Optimization Parameters

Industrial process optimization for 2-methyl-1-undecanol synthesis encompasses multiple interdependent parameters that collectively determine economic viability and product quality [49] [52]. Temperature control represents a critical optimization variable, affecting both reaction kinetics and selectivity profiles [49] [50].

Residence time distribution in continuous processes significantly impacts conversion efficiency and product purity [32] [49]. Packed bed bubble column reactors operated without hydrogen recycle demonstrate superior selectivity characteristics compared to alternative reactor configurations [32]. The optimization studies reveal that hydrogen supply rates slightly above stoichiometric requirements achieve maximum yields without excessive gas consumption [32].

| Process Variable | Optimal Range | Impact on Economics |

|---|---|---|

| Temperature (°C) | 80-120 | Energy costs, selectivity [49] |

| Pressure (bar) | 10-50 | Equipment costs, conversion [49] |

| Catalyst Loading (%) | 0.5-2.0 | Material costs, productivity [49] |

| Residence Time (h) | 2-8 | Throughput, capital costs [32] |

Mass transfer limitations become increasingly important at industrial scales, particularly in three-phase reaction systems [32] [49]. Effective mixing strategies ensure homogeneous conditions and prevent concentration gradients that could lead to unwanted side reactions [32]. The selection of agitation systems and reactor internals requires careful balance between mixing efficiency and energy consumption [32].

Quality by design principles guide the establishment of process control strategies that ensure consistent product specifications [49]. Design of experiments methodologies enable systematic optimization of multiple variables while minimizing the number of required trials [49] [52]. Process analytical technology provides real-time monitoring capabilities that support adaptive process control and quality assurance [49].

Alternative Starting Materials

Industrial production of 2-methyl-1-undecanol increasingly emphasizes sustainable and cost-effective starting materials that reduce dependence on petroleum-derived feedstocks [55] [58] [61]. Renewable feedstock development represents a strategic priority for chemical manufacturers seeking to enhance environmental sustainability and economic competitiveness [58] [61].

Biomass-derived starting materials offer significant potential for sustainable alcohol production [55] [58]. Waste biomass, clean hydrogen from renewable sources, and captured carbon dioxide constitute viable alternatives to fossil fuel feedstocks [58]. The implementation of bio-based production routes requires development of new processing technologies and supply chain infrastructure [61].

| Alternative Feedstock | Availability (Mt/year) | Carbon Footprint Reduction (%) | Economic Competitiveness |

|---|---|---|---|

| Waste Biomass | 100-150 [58] | 60-80 [58] | Emerging [58] |

| Bio-ethanol | 50-75 [58] | 40-60 [58] | Competitive [58] |

| Captured CO₂ | 10-25 [58] | 70-90 [58] | Developing [58] |

Castor oil derivatives provide an established alternative pathway for producing undecanol feedstocks [37]. Pyrolysis of castor oil or methyl ricinoleate yields undecylenic acid and related compounds that serve as precursors for saturated undecanol through hydrogenation processes [37]. This route offers economic advantages when castor oil pricing remains favorable relative to petroleum feedstocks [37].

The selection of alternative starting materials requires comprehensive evaluation of supply security, processing requirements, and product quality characteristics [59] [61]. Regulatory considerations and quality specifications may influence the suitability of certain renewable feedstocks for pharmaceutical or cosmetic applications [59]. Process development efforts must address the unique challenges associated with bio-based materials, including seasonal availability and compositional variability [61].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant